3-Fluoro-2-(oxan-4-yl)pyridine
Description
3-Fluoro-2-(oxan-4-yl)pyridine is a fluorinated pyridine derivative featuring a tetrahydropyran (oxane) ring at the 2-position and a fluorine substituent at the 3-position of the pyridine core. This compound’s structural uniqueness arises from the interplay of electronic effects (fluorine’s electronegativity) and steric contributions from the oxan-4-yl group. Such modifications are often leveraged in medicinal chemistry to optimize pharmacokinetic properties, including metabolic stability and solubility .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-fluoro-2-(oxan-4-yl)pyridine |
InChI |
InChI=1S/C10H12FNO/c11-9-2-1-5-12-10(9)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 |
InChI Key |
CPNHGMUNVHAGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C=CC=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(oxan-4-yl)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-3-fluoropyridine with oxan-4-yl lithium reagent. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures, around -78°C, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-2-(oxan-4-yl)pyridine may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(oxan-4-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(oxan-4-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(oxan-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. For instance, the compound may inhibit certain enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions with active site residues. Additionally, the oxan-4-yl group can enhance the compound’s lipophilicity, facilitating its diffusion across cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Pyridines with Heterocyclic Substituents
3-Fluoro-2-(piperidin-1-yl)pyridine (C11H17N2)
- Structure : Replaces the oxan-4-yl group with a piperidine ring.
- Key Data :
- Comparison: The piperidine group introduces a basic nitrogen, enhancing solubility in acidic conditions compared to the oxygen-containing oxan-4-yl group. This difference may influence binding interactions in biological targets, such as retinol-binding protein 4 (RBP4) antagonists .
3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (C9H12ClFN2O)
Pyridines with Bulky Substituents
4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine
- Structure : Contains dual oxan-4-yl groups on a bipyridine scaffold.
- Key Data :
- Comparison: The additional oxan-4-yl group increases hydrophobicity and steric hindrance, which may limit bioavailability compared to the monosubstituted 3-Fluoro-2-(oxan-4-yl)pyridine.
3-Fluoro-2-(trifluoromethyl)imidazo-[1,2-a]-pyridine (C8H4F4N2)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
